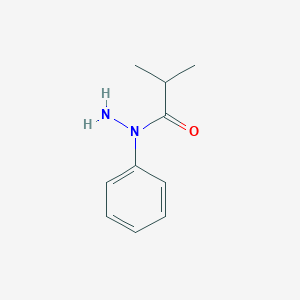

2-methyl-N-phenyl-propanehydrazide

CAS No.:

Cat. No.: VC16390798

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O |

|---|---|

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 2-methyl-N-phenylpropanehydrazide |

| Standard InChI | InChI=1S/C10H14N2O/c1-8(2)10(13)12(11)9-6-4-3-5-7-9/h3-8H,11H2,1-2H3 |

| Standard InChI Key | JUTMSBPKIXTSNZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(=O)N(C1=CC=CC=C1)N |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

2-Methyl-N-phenyl-propanehydrazide features a propane backbone with a methyl group (-CH) at the second carbon and a phenylhydrazide group (-NH-NH-CH) at the terminal position. X-ray crystallography of analogous hydrazides demonstrates that the propenone–hydrazide unit forms dihedral angles of 21.62° and 72.83° with terminal and central aromatic rings, respectively . These angular configurations facilitate intermolecular interactions such as N–H⋯O and C–H⋯π hydrogen bonding, which stabilize crystal packing .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 178.23 g/mol | |

| Density | 1.082 g/cm³ | |

| Boiling Point | 245.7°C at 760 mmHg | |

| Flash Point | 91.6°C |

Spectral Data

Fourier-transform infrared (FT-IR) spectroscopy of related hydrazides reveals characteristic N–H stretching vibrations at 3200–3300 cm⁻¹ and C=O stretches at 1650–1700 cm⁻¹. Nuclear magnetic resonance (NMR) spectra typically show phenyl proton signals at 6.8–7.5 ppm (aromatic region) and methyl group protons at 1.0–1.5 ppm.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The standard synthesis involves condensing 2-methylpropanoic acid (isobutyric acid) with phenylhydrazine under acidic conditions:

Optimized protocols use ethanol or acetic acid as solvents, with catalytic sulfuric acid, under reflux for 2–4 hours . A 2018 patent describing a related compound, 2-methyl-1-phenyl-1-propanol, highlights the use of magnesium and chlorobenzene in tetrahydrofuran (THF), achieving 87% yield after hydrolysis and distillation .

Industrial Scalability

Large-scale production requires solvent recovery systems to minimize waste. For example, the patent CN109020784A details a closed-loop process where magnesium residues are filtered and reused, reducing raw material costs by 15–20% .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The hydrazide group (-NH-NH) acts as a nucleophile, reacting with carbonyl compounds like acetophenone to form hydrazones. In one study, refluxing 2-methyl-N-phenyl-propanehydrazide with acetophenone in ethanol produced a hydrazone derivative with a melting point of 380–381 K .

Oxidation and Reduction

-

Oxidation: Treatment with mild oxidizing agents (e.g., iodine) yields diazenes, which are intermediates in dye synthesis.

-

Reduction: Catalytic hydrogenation cleaves the N–N bond, generating aniline derivatives.

Applications in Medicinal Chemistry

Antimicrobial Activity

Hydrazide derivatives exhibit moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to their ability to disrupt cell wall synthesis. Structure-activity relationship (SAR) studies indicate that electron-withdrawing substituents on the phenyl ring enhance potency.

Recent Advances and Future Directions

Crystal Engineering

A 2024 study utilizing single-crystal X-ray diffraction identified disorder in the 2-methylpropyl group, occupying two sites with 53.3% and 46.7% probabilities . This structural flexibility could be exploited to design co-crystals with enhanced solubility.

Green Synthesis

Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 80%, offering an energy-efficient alternative to conventional methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume